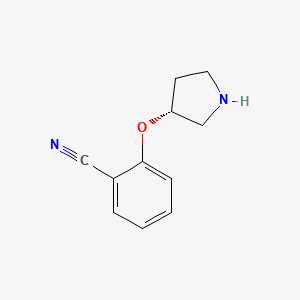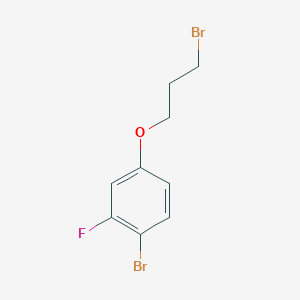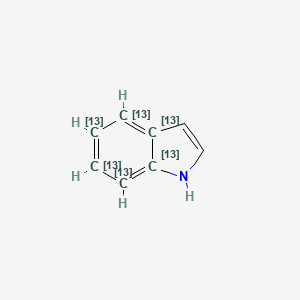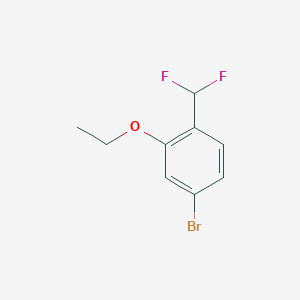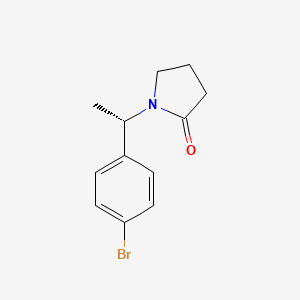
2-Ethyl-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound belonging to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and a double bond. The presence of the ethyl group at the second position of the ring structure distinguishes this compound from other tetrahydropyridines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,2,3,6-tetrahydropyridine typically involves the condensation of 2-ethylpyridine with suitable reagents under controlled conditions. One common method includes the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitates the reaction . The reaction is carried out under reflux conditions in an appropriate solvent, such as acetone, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions: 2-Ethyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the double bond in the ring to yield fully saturated piperidine derivatives.
Substitution: The ethyl group and the nitrogen atom in the ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridines depending on the reagents used.
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has shown its potential as an anticancer and anti-inflammatory agent.
作用机制
The mechanism of action of 2-Ethyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
1,2,3,4-Tetrahydropyridine: Lacks the ethyl group and has different reactivity and biological activity.
1,2,3,6-Tetrahydropyridine: Similar structure but without the ethyl group, leading to different chemical properties.
2,3,4,5-Tetrahydropyridine: Another isomer with distinct reactivity and applications.
Uniqueness: 2-Ethyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
属性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC 名称 |
2-ethyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h3-4,7-8H,2,5-6H2,1H3 |
InChI 键 |
IEWLTURLLZDSSD-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC=CCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
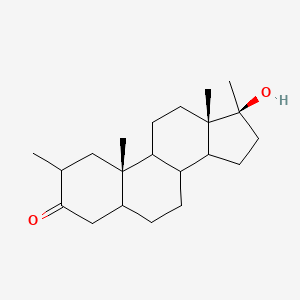
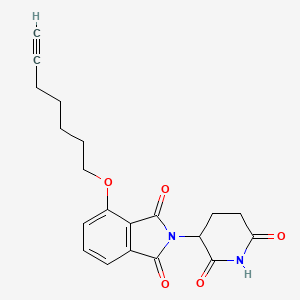
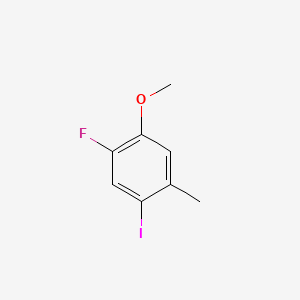

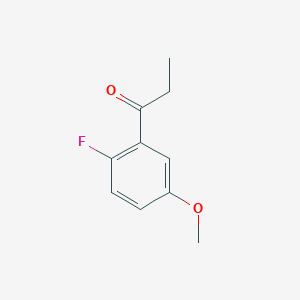
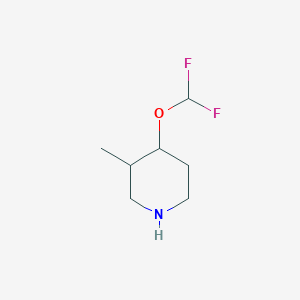

![2-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B14769112.png)
